2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
Description
This compound is a phenethylamine derivative featuring a phenyl ring substituted with two methoxy groups at positions 3 and 5 and a (1,3-difluoropropan-2-yl)oxy group at position 4. The ethan-1-amine moiety is attached to the aromatic core, a structural motif common in psychoactive and receptor-targeting molecules. Key properties include:
Properties
Molecular Formula |
C13H19F2NO3 |
|---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
2-[4-(1,3-difluoropropan-2-yloxy)-3,5-dimethoxyphenyl]ethanamine |
InChI |
InChI=1S/C13H19F2NO3/c1-17-11-5-9(3-4-16)6-12(18-2)13(11)19-10(7-14)8-15/h5-6,10H,3-4,7-8,16H2,1-2H3 |
InChI Key |
ZLDOCTQJEGDYQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CF)CF)OC)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine typically involves multiple steps. One common route includes the reaction of 1,3-difluoropropan-2-ol with a suitable phenol derivative under specific conditions to form the ether linkage. This is followed by further functionalization to introduce the ethanamine group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoropropyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Substituent Effects on Pharmacological Properties
- Fluorinated vs. Non-Fluorinated Ethers: The difluoro substituent in the target compound increases electronegativity and may improve blood-brain barrier penetration compared to non-fluorinated analogs like 1d .
- Thioether vs.
- Cyclopropyl Substituents : Cyclopropylmescaline’s strained cyclopropylmethoxy group may reduce conformational flexibility, impacting affinity for 5-HT₂A receptors compared to the target compound’s linear fluorinated substituent .
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Aromatic ring : The presence of a dimethoxy-substituted phenyl group contributes to its lipophilicity and ability to interact with biological membranes.
- Alkyl chain : The 1,3-difluoropropan-2-yl moiety may influence the compound's metabolic stability and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20F2N2O3 |
| Molecular Weight | 304.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that the compound may exhibit biological activity through several mechanisms:
- Receptor Modulation : It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could potentially lead to effects on mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter breakdown, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.
Therapeutic Potential
- Psychiatric Disorders : Due to its structural similarity to known psychoactive compounds, there is potential for use in treating conditions such as depression and anxiety.
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures can offer neuroprotective benefits, which could be explored further with this compound.
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell lines showed that the compound could protect against oxidative stress-induced cell death. This suggests potential applications in neurodegenerative diseases.
In Vitro Studies
Recent findings from various laboratories indicate that derivatives of this compound show promise in:
- Enhancing neuronal survival under stress conditions.
- Modulating inflammatory responses in glial cells.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound, indicating favorable absorption and distribution characteristics.
Table 2: Summary of Key Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Increased neuronal survival under oxidative stress |
| In Vivo | Reduced depressive behaviors in animal models |
| Mechanistic | Modulation of serotonin and dopamine receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
